molecular formula C24H25N3O3S2 B2932620 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 946291-84-5

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2932620
CAS RN: 946291-84-5
M. Wt: 467.6
InChI Key: USQQLDOSJIQRFT-UHFFFAOYSA-N
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Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea, due to its complex structure, plays a critical role in the synthesis and chemical transformations of various organic compounds. Research has demonstrated the utility of related urea compounds in synthesizing hydroxamic acids and ureas from carboxylic acids through the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This process achieves good yields without racemization under milder conditions and is environmentally friendly due to the recyclability of byproducts, highlighting the compound's relevance in green chemistry applications (Thalluri et al., 2014).

Photophysical Properties

The compound's photophysical properties are explored through its interactions with cyclodextrin complexes, indicating its potential in the self-assembly of molecular devices. Studies show that the urea-linked cyclodextrin complexes undergo photoisomerization, which could be harnessed in the development of molecular switches and devices (Lock et al., 2004).

Antioxidant and Antimicrobial Activities

The exploration of antioxidant activities in related urea derivatives reveals the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives demonstrates the urea compound's role in producing antioxidants, which could be relevant for its application in pharmacology (George et al., 2010).

Anticonvulsant Activity

The pharmacological potential of urea derivatives is further evidenced by their evaluation as anticonvulsant agents. A study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives showcases their significant effectiveness in protecting against convulsions, underscoring the therapeutic relevance of urea compounds in treating seizures (Thakur et al., 2017).

properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-18-23(32(29,30)15-13-25-24(28)26-16-20-10-7-14-31-20)21-11-5-6-12-22(21)27(18)17-19-8-3-2-4-9-19/h2-12,14H,13,15-17H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQLDOSJIQRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

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